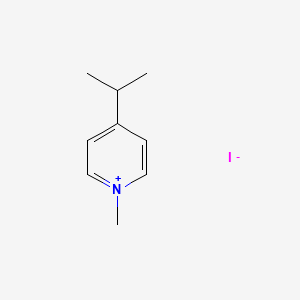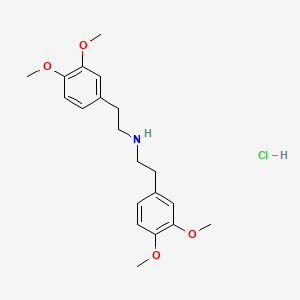![molecular formula C8H7NO2 B14699196 8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione CAS No. 22782-68-9](/img/structure/B14699196.png)
8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azatricyclo[43002,5]non-3-ene-7,9-dione is a complex organic compound with the molecular formula C8H6O3 It is known for its unique tricyclic structure, which includes an azabicyclo component
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency in quality.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and exerting its effects.
Comparaison Avec Des Composés Similaires
- Bicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic anhydride
- 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione
Comparison: Compared to similar compounds, 8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione stands out due to its unique azabicyclo component, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages in terms of specificity and versatility.
Propriétés
Numéro CAS |
22782-68-9 |
|---|---|
Formule moléculaire |
C8H7NO2 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
8-azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione |
InChI |
InChI=1S/C8H7NO2/c10-7-5-3-1-2-4(3)6(5)8(11)9-7/h1-6H,(H,9,10,11) |
Clé InChI |
XMNBOGUMTSJKTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C1C3C2C(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


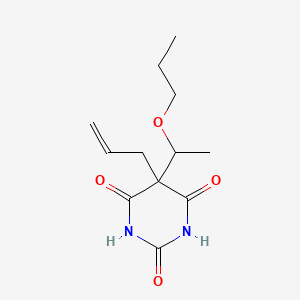
![Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate](/img/structure/B14699121.png)

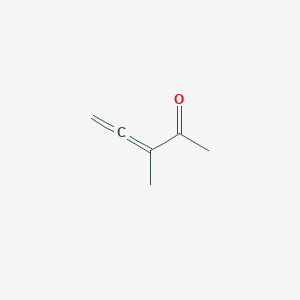
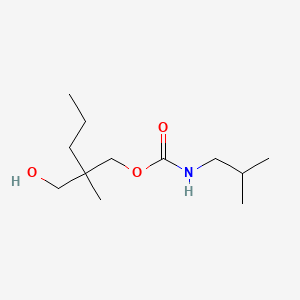
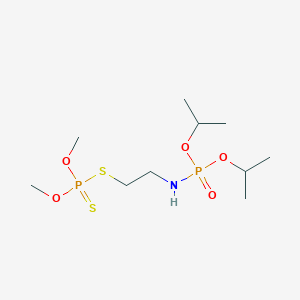
![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)
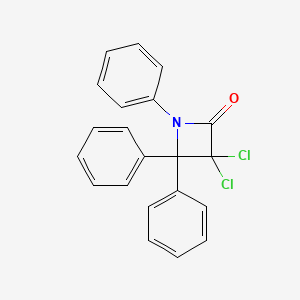
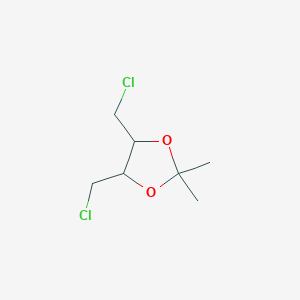
![6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B14699168.png)


